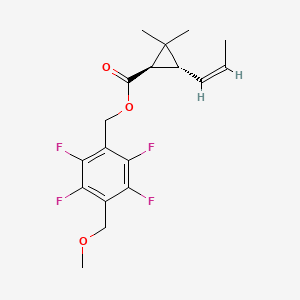

Metofluthrin, trans-(Z)-

Description

Historical Overview of Pyrethroid Insecticide Research and the Emergence of Metofluthrin (B10177), trans-(Z)-

The development of pyrethroid insecticides represents a significant advancement in chemical pest control, born from the study of natural pyrethrins (B594832). wikipedia.org These natural compounds, extracted from the flowers of Tanacetum cinerariaefolium, have long been recognized for their insecticidal properties, characterized by rapid knockdown of flying insects. wikipedia.orgnih.gov Early scientific investigation into pyrethrins began in the early 20th century, with Japanese researchers making significant contributions to their initial isolation and understanding. nih.gov In 1924, Staudinger and Ruzicka published detailed structural studies of pyrethrins, laying the groundwork for future synthetic efforts. nih.gov

The quest for synthetic analogues with improved stability and potency led to the first generation of pyrethroids in the 1960s, including compounds like allethrin, tetramethrin, and resmethrin (B1680537). wikipedia.org These early synthetics offered greater activity than natural pyrethrum but remained susceptible to degradation in sunlight. wikipedia.org A major breakthrough occurred in 1967 with the invention of resmethrin and bioresmethrin, which demonstrated higher insecticidal activity and lower mammalian toxicity than natural pyrethrins. nih.gov Subsequent research focused on creating more photostable pyrethroids, leading to the development of permethrin (B1679614), cypermethrin, and deltamethrin (B41696). nih.gov A pivotal moment in pyrethroid chemistry was the development of fenvalerate (B1672596) in 1972, the first commercial pyrethroid that did not possess the traditional cyclopropane (B1198618) ring structure, challenging previous assumptions about the structural requirements for insecticidal activity. nih.gov

This continuous effort of structural modification and innovation set the stage for the emergence of highly active, vapor-phase insecticides. sumitomo-chem.co.jp Metofluthrin, a novel pyrethroid developed by Sumitomo Chemical Co., Ltd., represents a key milestone in this evolution. sumitomo-chem.co.jp It belongs to a class of fluorine-containing pyrethroids, which are characterized by high vapor pressure and potent insecticidal activities. researchgate.net The synthesis of metofluthrin involved the exploration of (1R)-trans-Norchrysanthemic acid fluorobenzyl esters, with the 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl analog (metofluthrin) exhibiting the highest potency against mosquitoes. researchgate.net Registered in Japan in 2005, metofluthrin's development was driven by the need for effective mosquito control agents that could be passively emanated without requiring heat, offering new applications for vector control. sumitomo-chem.co.jp

Scope and Objectives of Academic Inquiry into Metofluthrin, trans-(Z)-

The academic inquiry into Metofluthrin, trans-(Z)- is multifaceted, with research objectives spanning from fundamental chemical characterization to applied entomological studies and public health impact assessments. The primary scope is to fully understand its potential as a vector control agent.

A core objective of the research is to elucidate the precise mechanism of action of Metofluthrin, trans-(Z)-. While it is known to be a neurotoxin that affects voltage-gated sodium channels, similar to other pyrethroids, its high vapor-phase activity and efficacy against some resistant insect populations suggest there may be additional or different interactions at the molecular level that warrant further investigation. wikipedia.orgnih.gov

Another major focus is the evaluation of its efficacy in various formulations and deployment strategies. This includes studies on passive emanators, such as impregnated paper strips or plastic materials, to determine their effectiveness and longevity in different environmental settings. nih.govcabidigitallibrary.orgepa.gov Research aims to optimize these delivery systems for maximum impact on vector populations, such as Aedes aegypti and Anopheles gambiae, the latter being a primary malaria vector. nih.gov

Furthermore, academic studies are directed at understanding the behavioral effects of Metofluthrin, trans-(Z)- on a wide range of arthropod vectors. This includes quantifying its spatial repellency, knockdown effects, and inhibition of biting behavior. nih.govcabidigitallibrary.org Comparative studies with other pyrethroids and repellents are also common, aiming to position Metofluthrin, trans-(Z)- within the existing arsenal (B13267) of vector control tools. mdpi.com

Finally, a significant area of academic inquiry involves assessing the impact of Metofluthrin, trans-(Z)- on wild vector populations and the potential for resistance development. nih.gov Understanding the long-term entomological impact of its widespread use is crucial for sustainable vector control strategies. nih.gov

Chemical and Physical Properties of Metofluthrin

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H20F4O3 | nih.gov |

| Molecular Weight | 360.3 g/mol | nih.gov |

| Appearance | Pale yellow liquid | nih.gov |

| Boiling Point | 334 °C at atmospheric pressure | nih.gov |

| Density | 1.21 at 20 °C | nih.gov |

| Vapor Pressure | 1.47X10-5 Torr at 25 °C | nih.gov |

| LogP (log Kow) | 4.97-5.03 at 25 °C | nih.gov |

| Specific Optical Rotation | -23.7 deg at 20 °C/D (c = 0.02, ethanol) | nih.gov |

| pH | 5.24 at 25 °C (1% aqueous solution) | nih.gov |

Spectroscopic Data for Metofluthrin, trans-(Z)-

| Spectroscopy Type | Observed Peaks/Signals | Source |

|---|---|---|

| Infrared (IR) | Ester C=O stretch: 1735 cm⁻¹; Cyclopropane C-H stretch: 2950-3020 cm⁻¹; Vinyl C-H stretch: 3080 cm⁻¹; C-F stretch: 1100-1300 cm⁻¹ | |

| ¹H NMR | Vinyl Protons (Z-configuration): 5.45-5.62 ppm; Vinyl Methyl Group: 1.68 ppm; Geminal Dimethyl Groups: 1.2 and 1.3 ppm | |

| ¹³C NMR | Carbonyl Carbon: 171.2 ppm; Methoxymethyl Carbons: 71.3 and 58.9 ppm; Vinyl Carbons (Z-configuration): 128.3 and 132.1 ppm | |

| UV | Peak maximum = 273 nm (in 100% methanol) | nih.gov |

Structure

3D Structure

Properties

CAS No. |

401620-60-8 |

|---|---|

Molecular Formula |

C18H20F4O3 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H20F4O3/c1-5-6-11-12(18(11,2)3)17(23)25-8-10-15(21)13(19)9(7-24-4)14(20)16(10)22/h5-6,11-12H,7-8H2,1-4H3/b6-5-/t11-,12+/m1/s1 |

InChI Key |

KVIZNNVXXNFLMU-DUVUQDDDSA-N |

SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |

Isomeric SMILES |

C/C=C\[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |

Canonical SMILES |

CC=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F |

boiling_point |

334 °C at atmospheric pressure |

Color/Form |

Pale yellow liquid |

density |

1.21 at 20 °C |

Other CAS No. |

240494-70-6 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

solubility |

Solvent solubility (20 to 25 °C; g/L): acetone 303.4; methanol 312.2; ethyl acetate 307.6; toluene 326.9; n-hexanes 328.7; dichloromethane 318.9; n-octanol 325.1; isopropyl alcohol 313.2 Readily soluble in acetonitrile, DMSO, acetone In water, 0.73 mg/L at pH 7, 20 °C) In water, 0.50 to 0.67 mg/L at 20 °C |

Synonyms |

(2,3,5,6-tetrafluoro-4-methoxymethylphenyl)methyl-2,2-dimethyl-3-(1-propenyl)cyclopropanecarboxylate metofluthrin |

vapor_pressure |

1.47X10-5 Torr /SRC: 1.47X10-5 mm Hg / at 25 °C |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization

Synthetic Pathways and Methodologies for Metofluthrin (B10177), trans-(Z)-

The synthesis of Metofluthrin, trans-(Z)- is a multi-step process that involves the esterification of two key precursors: 2,3,5,6-tetrafluoro-4-(methoxymethyl)benzyl alcohol and (1R,3R)-2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropanecarboxylic acid. The core of the synthesis lies in the formation of the ester linkage between these two fragments.

Several methodologies can be employed for this esterification, including the reaction of an acid halide with the alcohol, dehydration condensation between the carboxylic acid and the alcohol, or ester exchange reactions. smolecule.com A common laboratory-scale approach involves activating the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The reaction is typically carried out in a nonpolar solvent such as dichloromethane (B109758) or toluene, which effectively dissolves the reactants. To facilitate the reaction, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be added.

Isomeric Purity and Stereochemical Control in Metofluthrin, trans-(Z)- Synthesis

The biological efficacy of metofluthrin is highly dependent on its stereochemistry. The trans-(Z)- configuration is known to be particularly potent. nih.gov Achieving high isomeric purity is a primary challenge in the synthesis of Metofluthrin, trans-(Z)-. Commercial preparations of epsilon-metofluthrin, which is rich in the trans-(Z)- isomer, typically have a stereochemical purity exceeding 95%.

The "trans" designation indicates that the substituents on the cyclopropane (B1198618) ring (the carboxylate group at C1 and the propenyl group at C3) are on opposite sides of the ring. The "(Z)" designation refers to the geometry of the double bond in the propenyl side chain, where the higher priority groups (the methyl group and the cyclopropane ring) are on the same side of the double bond.

Stereochemical control is exerted at several stages of the synthesis:

Cyclopropane Ring Formation: The (1R,3R)-configuration of the cyclopropane ring is often established using methods like the Simmons-Smith reaction with chiral auxiliaries or catalysts to ensure enantiomeric purity.

Propenyl Side Chain Formation: The (Z)-geometry of the propenyl group is typically introduced via a Wittig reaction, utilizing stabilized ylides that favor the formation of the Z-alkene.

Isomerization at the cyclopropyl (B3062369) ring is reported to be negligible for both the Z and E isomers. researchgate.netresearchgate.net

Derivatization Strategies and Analogue Synthesis of Metofluthrin, trans-(Z)-

To explore and optimize the insecticidal activity, various derivatization strategies and analogue syntheses of metofluthrin have been investigated. These modifications often target either the alcohol or the acid moiety of the parent compound.

One approach involves the synthesis of various fluorobenzyl esters of (1R)-trans-norchrysanthemic acid. researchgate.netnih.gov Researchers have synthesized a range of analogues by modifying the substituents on the phenyl ring of the alcohol component. researchgate.net Another strategy involves modifying the acid component. For instance, the "vinylogous relationship" has been applied to momfluorothrin, a related pyrethroid, to create new analogues with enhanced knockdown activity. nih.govjst.go.jp

The synthesis of these analogues often follows similar esterification protocols as for metofluthrin, reacting the desired modified alcohol or acid precursors. researchgate.net The purpose of synthesizing these derivatives is to conduct structure-activity relationship studies to identify the key structural features responsible for insecticidal potency.

Structure-Activity Relationship (SAR) Studies of Metofluthrin, trans-(Z)- Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For metofluthrin and its analogues, these studies have provided valuable insights into the features that contribute to their insecticidal properties.

Studies on (1R)-trans-norchrysanthemic acid fluorobenzyl esters have shown that the substitution pattern on the benzyl (B1604629) ring significantly influences insecticidal activity. researchgate.netnih.gov The 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl ester, which is metofluthrin, was found to exhibit the highest potency among the tested analogues against mosquitoes. researchgate.netnih.gov This highlights the importance of the specific fluorine and methoxymethyl substitution on the phenyl ring for high vapor activity. researchgate.net

Further SAR studies have explored a wide range of aryl amides as potential vapor-active insect repellents. acs.org While not direct analogues of metofluthrin's ester structure, these studies on related chemistries provide broader insights into the structural requirements for spatial repellency. For example, the study of 115 aryl amides identified compounds with repellency EC50 values significantly better than DEET, a common insect repellent. acs.org

The key findings from SAR studies on metofluthrin analogues are summarized in the table below:

| Compound/Analogue | Modification | Observed Activity | Reference |

| Metofluthrin | 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl ester of (1R)-trans-norchrysanthemic acid | Highest potency among tested fluorobenzyl esters against Culex quinquefasciatus | researchgate.netnih.gov |

| Momfluorothrin Analogue | Application of "vinylogous relationship" | Remarkably higher knockdown activity against German cockroaches | nih.govjst.go.jp |

| Aryl Amide Derivatives | Varied substitutions on aryl amide structure | 29 out of 115 compounds had better repellency EC50 values than DEET against Aedes aegypti | acs.org |

These studies collectively demonstrate that the specific combination of the (1R,3R)-trans-(Z)-cyclopropanecarboxylate and the highly fluorinated, substituted benzyl alcohol is critical for the high insecticidal and repellent activity of metofluthrin.

Molecular and Neurophysiological Mechanisms of Action in Arthropods

Interactions of Metofluthrin (B10177), trans-(Z)- with Insect Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral transmembrane proteins responsible for the rising phase of the action potential in neurons. researchgate.net They are composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). researchgate.net Pyrethroids, including metofluthrin, trans-(Z)-, bind to these channels and alter their gating properties. nih.govscience.gov Specifically, they slow down the activation and inactivation kinetics of the channels, resulting in a prolonged opening of the channel pore. researchgate.net This leads to an extended influx of sodium ions, causing membrane depolarization and repetitive firing of neurons. nih.gov

This sustained neuronal activity ultimately results in paralysis, often referred to as "knockdown," and the death of the insect. nih.gov The effectiveness of metofluthrin, trans-(Z)- is linked to its ability to bind to the open state of the sodium channel. nih.gov

Elucidation of Subtype-Specific Modes of Action of Volatile Pyrethroids, including Metofluthrin, trans-(Z)-

Volatile pyrethroids like metofluthrin, trans-(Z)- exhibit a distinct mode of action that contributes to their high efficacy as spatial repellents and insecticides. nih.gov Unlike some other pyrethroids that primarily act upon contact, the volatility of metofluthrin allows it to exert its effects through vapor action at room temperature. nih.gov

Recent research suggests that multi-fluorinated pyrethroids, a group to which metofluthrin, trans-(Z)- belongs, have a distinct subtype mode of action compared to other pyrethroids. researchgate.net While many pyrethroids are classified as either Type I or Type II based on the symptoms they produce, the unique properties of volatile pyrethroids like metofluthrin and transfluthrin (B58387) are still being explored. For instance, transfluthrin, another volatile pyrethroid, was found to induce a unique persistent current in the Aedes aegypti sodium channel, rather than the typical tail current seen with other pyrethroids like permethrin (B1679614) and deltamethrin (B41696). nih.gov This suggests a different interaction with the sodium channel at the molecular level.

The activation of sodium channels by volatile pyrethroids is considered a major mechanism for their repellency, independent of the insect's olfactory receptors. researchgate.net This direct action on the nervous system causes confusion and knockdown, contributing to their effectiveness in preventing insect bites.

Electrophysiological Characterization of Metofluthrin, trans-(Z)- Effects on Insect Neurons

Electrophysiological studies are crucial for understanding how pyrethroids affect neuron function. Using techniques like the two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing insect sodium channels, researchers can measure the specific changes in ion currents caused by these compounds. nih.govresearchgate.net

Studies on the related volatile pyrethroid transfluthrin have provided significant insights. Unlike typical pyrethroids that induce a characteristic "tail current" due to the slow closing of sodium channels, transfluthrin was found to induce a unique persistent sodium current. nih.gov This indicates that the channel remains open for a longer duration in the presence of the compound, leading to sustained nerve firing.

Furthermore, the repellent action of volatile pyrethroids has been directly linked to this sodium channel activation. nih.govresearchgate.net Experiments have shown that mosquito strains with mutations in the sodium channel gene, which confer resistance to the insecticidal effects of pyrethroids (known as knockdown resistance or kdr), also show reduced repellency to transfluthrin. nih.govresearchgate.net This provides strong evidence that the primary mechanism of repellency for these volatile pyrethroids is the direct modulation of sodium channels in neurons, rather than activation of olfactory pathways. researchgate.net

| Pyrethroid Type | Electrophysiological Effect on Sodium Channels | Reference |

| Type I (e.g., Permethrin) | Prolonged opening, characteristic tail current | nih.gov |

| Type II (e.g., Deltamethrin) | Prolonged opening, characteristic tail current | nih.gov |

| Volatile (e.g., Transfluthrin) | Induces a unique persistent current | nih.gov |

Molecular Mapping of Metofluthrin, trans-(Z)- Binding Sites within Insect Sodium Channels

The specific binding sites for pyrethroids on insect sodium channels have been a subject of intensive research. Computational modeling and mutational analyses have identified two putative pyrethroid receptor sites, designated PyR1 and PyR2. nih.govmdpi.com

PyR1 is located at the interface of domains II and III. nih.govmdpi.com

PyR2 is situated at the interface of domains I and II. nih.govmdpi.com

These sites are thought to be located at the lipid-exposed interfaces of the channel protein. nih.gov It has been proposed that the simultaneous binding of a pyrethroid molecule to both PyR1 and PyR2 is necessary for the effective prolongation of the sodium channel opening. mdpi.com

However, recent studies on the volatile pyrethroid transfluthrin have revealed a potentially unique binding mechanism. Docking studies using an AlphaFold2 model of the Aedes aegypti sodium channel (AaNav1-1) showed that the tetrafluorophenyl ring of transfluthrin binds to alpha helices S5, P1, and S6, but not to the S4-S5 linker helices within either PyR1 or PyR2, which are important for the binding of other pyrethroids like deltamethrin and permethrin. nih.gov This finding, supported by functional analysis of mutant channels, suggests that volatile pyrethroids may interact with the sodium channel in a manner distinct from other pyrethroids. nih.gov Given the structural similarities, it is plausible that metofluthrin, trans-(Z)- shares this unique binding characteristic.

Many known knockdown resistance (kdr) mutations are located within or near these proposed receptor sites, further supporting their role in pyrethroid binding and action. science.govmdpi.com

| Binding Site | Location on Sodium Channel | Interacting Helices (Predicted for Transfluthrin) | Reference |

| PyR1 | Interface of domains II/III | S5, P1, S6 | nih.govmdpi.com |

| PyR2 | Interface of domains I/II | S5, P1, S6 | nih.govmdpi.com |

Entomological Efficacy and Behavioral Modulation

Spatial Repellency of Metofluthrin (B10177), trans-(Z)- against Arthropod Vectors

Metofluthrin is recognized for its capacity to function as a spatial repellent, creating a protective "bubble" by disrupting the host-seeking behaviors of arthropods through its airborne vapors. nih.govivcc.com This characteristic makes it a valuable tool in public health for reducing human-vector contact. nih.govbrill.com Its high vapor pressure allows it to disperse effectively at ambient temperatures without the need for external heat sources. researchgate.netresearchgate.net

Studies have demonstrated its spatial repellency against a range of arthropod vectors, including various mosquito species and ticks. nih.govresearchgate.netplos.org For instance, research has shown its effectiveness against Aedes aegypti, the primary vector for dengue fever, and various Anopheles species, which transmit malaria. brill.com The spatial repellent effects are not limited to mosquitoes; metofluthrin has also been shown to affect the behavior of tick species such as Dermacentor variabilis, Amblyomma americanum, and Ixodes scapularis. nih.govplos.orgplos.org

Quantitative Assessment of Landing and Biting Inhibition

The efficacy of Metofluthrin, trans-(Z)- in preventing arthropod landings and bites has been quantified in numerous studies. Research on Aedes aegypti mosquitoes demonstrated a dramatic reduction in landing rates, falling to as low as 0–2.5% within the first 10 minutes of exposure to a metofluthrin emanator. d-nb.info In a field trial in Mexico, the use of passive metofluthrin emanators resulted in a 90% reduction in mosquito landings. nih.gov

Further studies have highlighted the dose-dependent nature of this inhibition. For example, even at sublethal concentrations, airborne metofluthrin can significantly disrupt host-seeking and biting behaviors. cabidigitallibrary.org The table below summarizes findings on landing and biting inhibition from various studies.

| Arthropod Vector | Exposure Conditions | Landing/Biting Inhibition Rate | Reference |

| Aedes aegypti | 10 minutes of exposure to emanator | 97.5-100% reduction in landings | d-nb.info |

| Aedes aegypti | Continuous exposure to passive emanators | 90% reduction in landings | nih.gov |

| Aedes aegypti and Culex quinquefasciatus | Metofluthrin-impregnated strips | Rapid decrease in human biting incidence | mdpi.com |

| Anopheles species | Outdoor exposure to metofluthrin | Significant reduction in landing rates | brill.com |

Behavioral Responses to Airborne Metofluthrin, trans-(Z)- Vapors

Airborne Metofluthrin, trans-(Z)- vapors elicit a range of behavioral responses in arthropods that contribute to its spatial repellency. These responses are not limited to simple deterrence but include confusion and disruption of normal host-seeking patterns. cabidigitallibrary.org The vapor-phase action of metofluthrin can create a "vector-free space" by interfering with the insects' ability to locate a host. plos.org

In ticks, exposure to metofluthrin vapors has been shown to deter their natural climbing behavior, a key part of their host-finding strategy. plos.orgplos.org One study found that metofluthrin deterred 81% of Dermacentor variabilis, 73% of Amblyomma americanum, and 72% of Ixodes scapularis from climbing. plos.orgplos.org Additionally, exposure to the vapors led to a significant reduction in the movement velocity of D. variabilis and A. americanum. plos.org

For mosquitoes, the behavioral effects include not only repellency but also knockdown, which further inhibits their ability to bite. d-nb.info The airborne chemical appears to induce neurotoxic 'irritation' at sublethal doses, leading to avoidance behaviors. plos.org

Knockdown and Mortality Efficacy of Metofluthrin, trans-(Z)-

Beyond its repellent properties, Metofluthrin, trans-(Z)- also exhibits potent insecticidal activity, leading to the knockdown and eventual mortality of exposed arthropods. plos.orgplos.org This dual action of repellency and toxicity makes it a highly effective tool for vector control.

Dose-Response Dynamics in Target Arthropod Species

The knockdown and mortality effects of Metofluthrin, trans-(Z)- are directly related to the concentration of the chemical and the duration of exposure. nih.govnih.gov Higher doses and longer exposure times generally result in faster knockdown and higher mortality rates.

A study on Aedes aegypti found that knockdown was most prominent between 10 and 30 minutes of exposure, with 54% knockdown at a distance of 1 meter from the emanator and 33% at 3 meters. d-nb.info This highlights the importance of proximity to the source. In another study comparing different pyrethroids, metofluthrin was found to be the most effective against four colonies of Culex quinquefasciatus. researchgate.net

The table below presents data on the dose-response dynamics of Metofluthrin, trans-(Z)-.

| Target Species | Exposure Conditions | Observed Effect | Reference |

| Aedes aegypti | 10-30 min exposure from emanator | 54% knockdown at 1m, 33% at 3m | d-nb.info |

| Aedes albopictus | Exposure to commercial mosquito coils | 50% knockdown time (KT50) of 2.50-5.00 min | nih.gov |

| Culex quinquefasciatus (4 colonies) | Topical application | Most effective pyrethroid tested (based on LD50) | researchgate.net |

| Anopheles gambiae | MFT-impregnated plastic strips | 98.7% reduction in a treated room | mdpi.com |

Temporal Aspects of Insecticidal Activity

The insecticidal activity of Metofluthrin, trans-(Z)- unfolds over time, with knockdown being a more immediate effect and mortality often occurring after a longer period of exposure. For Aedes aegypti exposed to metofluthrin emanators, while initial knockdown rates were moderate, cumulative mortality increased significantly over time. d-nb.info After more than 48 hours of exposure, mortality reached 100% for mosquitoes at 1 meter from the emanator and 90% for those at 3 meters. d-nb.info

Even after being removed from a metofluthrin-treated environment, the effects can persist. Cages that had housed exposed insects were found to continue to reduce landing rates for up to 2 hours. d-nb.info Field trials have also demonstrated the long-lasting efficacy of metofluthrin-impregnated devices, with some providing protection for at least six to eight weeks. researchgate.netnih.gov Studies on Aedes albopictus showed that metofluthrin-containing mosquito coils induced mortality rates of over 80%. nih.gov

Comparative Efficacy Studies of Metofluthrin, trans-(Z)- with Other Pyrethroids

Metofluthrin, trans-(Z)-, a volatile pyrethroid, has demonstrated potent insecticidal activity, often exceeding that of other compounds in its class. jst.go.jpresearchgate.net In mosquito coil formulations, its potency against the southern house mosquito, Culex quinquefasciatus, was found to be approximately 40 times higher than that of d-allethrin (B1317032). jst.go.jp Studies on various mosquito species and strains consistently place metofluthrin as a highly effective agent, particularly in terms of knockdown speed and mortality. researchgate.netnih.gov

Research comparing commercial mosquito coils against Malaysian strains of Aedes albopictus revealed that metofluthrin induced the fastest knockdown times and highest mortality rates compared to d-allethrin, d-trans allethrin, and prallethrin (B1678036). nih.gov All tested strains of Ae. albopictus were most susceptible to metofluthrin, consistently showing mortality rates greater than 80%. nih.gov In contrast, mortality rates for d-trans allethrin, d-allethrin, and prallethrin varied widely, from as low as 5% to 100%. nih.gov

Further studies using the CDC bottle bioassay on a permethrin-resistant laboratory strain of Aedes aegypti from Puerto Rico showed it was less resistant to metofluthrin than to permethrin (B1679614). flvc.org This suggests a potential advantage for metofluthrin in environments where resistance to conventional pyrethroids is prevalent. flvc.org Similarly, against a pyrethroid-susceptible strain of Ae. aegypti, the discriminating concentration (DC) required for metofluthrin was 4.7 times lower than that for transfluthrin (B58387), another volatile pyrethroid, highlighting metofluthrin's higher toxicity. ku.ac.th

| Pyrethroid | Mosquito Species & Strain | Efficacy Metric | Value | Source |

|---|---|---|---|---|

| Metofluthrin | Aedes albopictus (Malaysia, 10 strains) | Knockdown Time (KT50) | 2.50 - 5.00 min | nih.gov |

| d-trans allethrin | Aedes albopictus (Malaysia, 10 strains) | Knockdown Time (KT50) | 2.50 - 7.00 min | nih.gov |

| d-allethrin | Aedes albopictus (Malaysia, 10 strains) | Knockdown Time (KT50) | 3.00 - 8.00 min | nih.gov |

| Prallethrin | Aedes albopictus (Malaysia, 10 strains) | Knockdown Time (KT50) | 5.00 - 17.00 min | nih.gov |

| Metofluthrin | Aedes aegypti (Permethrin-Resistant, PR) | Killing Time (KT50) | 15.2 min | flvc.org |

| Permethrin | Aedes aegypti (Permethrin-Resistant, PR) | Killing Time (KT50) | 45.5 min | flvc.org |

| Metofluthrin | Aedes aegypti (Susceptible, USDA) | Discriminating Concentration (DC) | 0.03242% | jcu.edu.au |

| Transfluthrin | Aedes aegypti (Susceptible, USDA) | Discriminating Concentration (DC) | 0.15222% | jcu.edu.au |

The insecticidal efficacy of metofluthrin, trans-(Z)- exhibits notable variations among different mosquito species. researchgate.netresearchgate.net Research has indicated that Culex species may be less susceptible to pyrethroids than Aedes species. researchgate.net For instance, field evaluations in Vietnam observed that the spatial repellent activity of metofluthrin appeared to be lower for Culex quinquefasciatus compared to Aedes aegypti. researchgate.net

Topical application bioassays provided more quantitative comparisons. A study evaluating several Asian colonies of Culex quinquefasciatus and a colony of Culex pipiens pallens found that metofluthrin was the most effective pyrethroid against all tested colonies. researchgate.net However, the relative effectiveness when compared to d-allethrin was higher in Cx. quinquefasciatus (relative ratio of 33.3 to 78.8) than in Cx. pipiens pallens (relative ratio of 27.8). researchgate.net This highlights efficacy differences even between closely related species within the same genus. Lethal dose (LD50) values further confirm this variation, with studies reporting an LD50 of 0.0055 µg per female for Ae. aegypti, while the LD50 for Cx. quinquefasciatus ranged from 0.013 to 0.063 µg per female, indicating a higher tolerance in the latter. researchgate.net

| Species | Geographic Origin/Strain | Efficacy Metric | Value (µg/female) | Source |

|---|---|---|---|---|

| Culex quinquefasciatus | Indonesia | LD50 | 0.0012 | researchgate.net |

| Culex quinquefasciatus | Thailand | LD50 | 0.0015 | researchgate.net |

| Culex quinquefasciatus | Vietnam | LD50 | 0.0009 | researchgate.net |

| Culex quinquefasciatus | Malaysia | LD50 | 0.0012 | researchgate.net |

| Culex pipiens pallens | Not Specified | LD50 | 0.0018 | researchgate.net |

| Aedes aegypti | Not Specified | LD50 | 0.0055 | researchgate.net |

The effectiveness of metofluthrin, trans-(Z)- can vary significantly not only between species but also among different geographic strains and populations of the same species, particularly due to the development of insecticide resistance. researchgate.netflvc.org

Studies on Aedes aegypti have clearly demonstrated this variance. A pyrethroid-resistant strain from Puerto Rico (PR) exhibited a 5-fold resistance ratio to metofluthrin when compared to a susceptible Orlando strain (ORL). flvc.org While this indicates a degree of cross-resistance, the same PR strain showed a much higher resistance ratio of 30-fold to permethrin, suggesting that metofluthrin remains comparatively more effective against this resistant population. flvc.org Another study comparing a pyrethroid-resistant field strain of Ae. aegypti (Pu-Teuy) to a susceptible laboratory strain (USDA) found significantly reduced mortality in the resistant strain when exposed to metofluthrin.

Research on four geographically distinct colonies of Culex quinquefasciatus from Indonesia, Thailand, Vietnam, and Malaysia found that the Vietnam colony was the most susceptible to metofluthrin. researchgate.net Similarly, a study of ten different strains of Aedes albopictus from across Malaysia revealed variations in knockdown times (KT50) when exposed to metofluthrin, ranging from 2.50 to 5.00 minutes, indicating differing levels of susceptibility among these populations. nih.gov The significant correlations found between the KT50 values for metofluthrin and other pyrethroids like d-allethrin and prallethrin suggest some level of cross-resistance within these field populations. nih.gov Despite these variations and the presence of resistance, metofluthrin has been shown to have a significant impact on indoor Ae. aegypti densities and landing behavior even in areas where pyrethroid-resistance alleles are common. nih.gov

| Species | Strain | Resistance Status | Efficacy Metric | Value | Source |

|---|---|---|---|---|---|

| Aedes aegypti | Orlando (ORL) | Susceptible | Killing Time (KT50) | 3.1 min | flvc.org |

| Aedes aegypti | Puerto Rico (PR) | Permethrin-Resistant | Killing Time (KT50) | 15.2 min | flvc.org |

| Aedes aegypti | Puerto Rico (PR) | Permethrin-Resistant | Resistance Ratio (RR50 vs ORL) | 5.0-fold | flvc.org |

| Aedes aegypti | USDA | Susceptible | 24h Mortality (at 0.00853% MFT) | 96.7% | |

| Anopheles funestus | FANG | Susceptible | Lethal Concentration (LC50) | 2.0 mg/m² | nih.gov |

| Anopheles funestus | FUMOZ-R | Pyrethroid-Resistant | Lethal Concentration (LC50) | 5.0 mg/m² | nih.gov |

| Anopheles funestus | FUMOZ-R | Pyrethroid-Resistant | Resistance Ratio (RR vs FANG) | 2.5-fold | nih.gov |

Insecticide Resistance and Management Strategies

Biochemical Mechanisms of Resistance to Metofluthrin (B10177), trans-(Z)-

Metabolic resistance occurs when insects exhibit an enhanced ability to break down and excrete insecticides before they can reach their target site, a process often driven by the overexpression or increased activity of specific enzyme families. oapi.int

Cytochrome P450 monooxygenases (P450s) are a primary enzyme family responsible for metabolic resistance to many pyrethroids. researchgate.netnih.govnih.gov These enzymes detoxify insecticides through oxidative reactions. researchgate.netresearchgate.net However, the structural characteristics of Metofluthrin, trans-(Z)-, and similar polyfluorinated pyrethroids, appear to hinder this detoxification pathway.

Research on transfluthrin (B58387), a structurally related tetrafluorobenzyl pyrethroid, demonstrates that it is largely unaffected by P450-mediated detoxification in resistant mosquito strains like Anopheles funestus FUMOZ-R. plos.org This is attributed to its tetrafluorobenzyl moiety, which differs from the phenoxybenzyl group present in many conventional pyrethroids that are more readily metabolized by P450s. plos.orglstmed.ac.uk Studies have shown that the P450 inhibitor Piperonyl Butoxide (PBO), which typically synergizes pyrethroids by blocking P450 activity, does not significantly increase the efficacy of transfluthrin. plos.orgnih.gov This suggests that P450 enzymes are not substantially involved in its detoxification. plos.org Consequently, tetrafluorobenzyl pyrethroids like metofluthrin and transfluthrin have been shown to remain effective against mosquito populations that have developed metabolic resistance to other pyrethroids via P450 overexpression. nih.gov

Table 1: Effect of P450 Inhibitor (PBO) on Pyrethroid Efficacy in Resistant Anopheles Strains

| Pyrethroid | Resistant Strain | Observation | Source |

|---|---|---|---|

| Deltamethrin (B41696) | An. funestus (FUMOZ-R) | Toxicity synergized >100-fold by PBO. | nih.gov |

| Transfluthrin | An. funestus (FUMOZ-R) | Only weakly synergized by PBO. | nih.gov |

| ß-Cyfluthrin | An. funestus (FUMOZ-R) | PBO addition suppressed metabolic degradation, significantly increasing efficacy. | nih.gov |

| Permethrin (B1679614) | An. funestus (FUMOZ-R) | Synergistic effect of PBO was less dominant compared to Type II pyrethroids. | nih.gov |

Besides P450s, other enzyme families contribute to metabolic resistance against insecticides. Glutathione (B108866) S-transferases (GSTs) are a diverse group of enzymes known to be involved in the detoxification of pyrethroids and DDT. nih.gov Elevated GST activity has been identified as a resistance mechanism in several insect species. nih.govscience.gov For instance, the Anopheles gambiae RSP-H strain, which is resistant to permethrin, exhibits upregulated levels of a DDT-detoxifying GST. nih.govscienceopen.com

Metabolic studies have shown that metofluthrin can undergo glutathione conjugation. This indicates that GSTs could potentially play a role in its detoxification. While the primary resistance concern for many pyrethroids lies with P450s, the involvement of GSTs represents another possible, albeit potentially less prominent, biochemical pathway for resistance to Metofluthrin, trans-(Z)-. nih.govscience.gov

Role of Cytochrome P450 Monooxygenases in Detoxification

Target-Site Resistance Mutations Affecting Metofluthrin, trans-(Z)- Efficacy

Target-site resistance is a major mechanism that confers resistance to pyrethroids. oapi.int It results from genetic mutations that alter the molecular target of the insecticide, reducing its binding affinity and thus its toxic effect. oapi.intsci-hub.se

The primary target for pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the insect's nervous system. plos.orgnih.gov Specific point mutations in the gene encoding this channel can lead to a resistance phenotype known as knockdown resistance (kdr). oapi.intnih.gov These mutations reduce the sensitivity of the nerve cells to the disruptive action of pyrethroids. plos.org

Several kdr mutations have been identified in various mosquito populations. The most common mutations occur at position 1014 of the VGSC, involving a substitution from leucine (B10760876) to either phenylalanine (L1014F) or serine (L1014S). nih.govscienceopen.com While Metofluthrin, trans-(Z)- has been found to be effective against mosquito populations possessing kdr alleles, its efficacy is not entirely unaffected by these mutations. nih.gov Research on the related compound transfluthrin showed that kdr mutations can decrease its repellency. plos.org Furthermore, a study on Aedes aegypti identified a significant correlation between the V1016G mutation in the VGSC and reduced susceptibility to metofluthrin, indicating that kdr mutations can directly impact its efficacy. bioone.org

Table 2: Key Voltage-Gated Sodium Channel (kdr) Mutations Conferring Pyrethroid Resistance

| Mutation | Affected Amino Acid Change | Common Name/Association | Source |

|---|---|---|---|

| L1014F | Leucine to Phenylalanine | West African kdr | scienceopen.comresearchgate.net |

| L1014S | Leucine to Serine | East African kdr | nih.govnih.gov |

| V1016G | Valine to Glycine | Associated with metofluthrin resistance in Aedes aegypti | bioone.org |

| F1534C | Phenylalanine to Cysteine | Often found in combination with other kdr mutations in Aedes aegypti | mdpi.com |

Phenotypic Expression of Metofluthrin, trans-(Z)- Resistance

The phenotypic expression of resistance refers to the observable characteristics of a resistant insect population when exposed to an insecticide, such as reduced mortality or knockdown. This expression is influenced by the underlying biochemical and target-site resistance mechanisms.

Cross-resistance occurs when a resistance mechanism developed against one insecticide also confers resistance to other, often chemically related, insecticides. researchgate.net Studies have documented cross-resistance between Metofluthrin, trans-(Z)- and other pyrethroids.

Field-collected populations of Aedes aegypti in Puerto Rico and Thailand that were resistant to the conventional pyrethroid permethrin also showed resistance to metofluthrin. mdpi.comnih.gov Although these populations were generally more susceptible to metofluthrin than to permethrin, the existence of cross-resistance was clear. nih.gov Another study noted significant associations between the knockdown rates of metofluthrin and those of d-allethrin (B1317032) and d-trans allethrin, suggesting a shared resistance mechanism. science.gov This indicates that selection pressure from other pyrethroids can reduce the efficacy of Metofluthrin, trans-(Z)- in wild mosquito populations.

Table 3: Observed Cross-Resistance with Metofluthrin, trans-(Z)-

| Insect Species | Compound with Cross-Resistance | Finding | Source |

|---|---|---|---|

| Aedes aegypti | Permethrin | A field population showed cross-resistance between permethrin and metofluthrin. | mdpi.comnih.gov |

| Aedes aegypti | d-allethrin | Significant association detected between knockdown rates of metofluthrin and d-allethrin. | science.gov |

| Aedes aegypti | d-trans allethrin | Significant association detected between knockdown rates of metofluthrin and d-trans allethrin. | science.gov |

Behavioral Resistance Phenotypes and Their Impact on Control

The emergence of insecticide resistance is a significant threat to the efficacy of vector control programs. In the context of Metofluthrin, trans-(Z)-, resistance can manifest not only through physiological mechanisms but also through behavioral changes in mosquito populations. These behavioral resistance phenotypes can alter the way mosquitoes interact with the insecticide, thereby impacting the effectiveness of control interventions.

Research has identified several behavioral resistance phenotypes in mosquito species, particularly Aedes aegypti, in response to pyrethroids, including Metofluthrin, trans-(Z)-. A primary phenotype observed is a reduced repellent response. In a study on pyrethroid-resistant Ae. aegypti, a significant ~48-fold resistance to the repellent behavioral effects of metofluthrin was recorded. ivcc.com This diminished response is linked to decreased antennal sensitivity to the repellent, which may represent a fitness cost associated with the knockdown resistance (kdr) mutation. ivcc.com

Even at sub-lethal concentrations, Metofluthrin, trans-(Z)- can induce significant behavioral and fitness effects, which are modulated by the resistance status of the mosquito. Studies have shown that short exposures can lead to reduced fecundity, disrupted oviposition behavior, lower egg yield, and decreased egg viability in both susceptible and, to a lesser extent, resistant strains of Ae. aegypti. oup.com For instance, resistant and field-collected strains exposed to Metofluthrin, trans-(Z)- laid eggs that hatched earlier but resulted in higher larval mortality compared to unexposed groups. oup.com These findings indicate that the compound can impact mosquito populations through mechanisms beyond acute toxicity, even in the presence of resistance. oup.com

The impact of these behavioral resistance phenotypes on control is multifaceted. The reduced repellency in resistant mosquitoes means they may spend more time in treated areas, potentially increasing the selection pressure for even stronger resistance. However, the sub-lethal effects on reproduction can still contribute to population suppression. oup.com Despite observations of cross-resistance between permethrin and metofluthrin in field-collected Ae. aegypti, studies also show that metofluthrin-based spatial repellents can significantly reduce indoor mosquito densities and landing rates, even where pyrethroid-resistance alleles are present. bohrium.comnih.govnih.gov This suggests that while behavioral resistance can diminish the repellent efficacy, the compound retains a level of control through other behavioral and toxicological impacts. nih.govnih.gov

Table 1: Behavioral Resistance Phenotypes to Metofluthrin, trans-(Z)- and Their Impact

| Phenotype | Description | Impact on Control | References |

|---|---|---|---|

| Reduced Repellent Response | Resistant mosquitoes show a significantly lower tendency to avoid areas treated with Metofluthrin, trans-(Z)-. This is linked to decreased antennal sensitivity. | Reduces the effectiveness of spatial repellency, potentially increasing mosquito contact with the insecticide and selection pressure. | ivcc.com |

| Altered Oviposition Behavior | Following sub-lethal exposure, resistant female mosquitoes show changes in egg-laying patterns, such as depositing eggs in fewer locations. | Contributes to population reduction by impacting reproductive success, even if the adult mosquito survives exposure. | oup.com |

| Reduced Fecundity and Viability | Exposed resistant mosquitoes produce fewer eggs, and the resulting eggs have lower viability and larval survivorship. | Acts as a secondary control mechanism beyond direct mortality, helping to suppress the overall vector population. | oup.com |

| Cross-Resistance | Mosquito populations with resistance to conventional pyrethroids (e.g., permethrin) often exhibit reduced susceptibility to Metofluthrin, trans-(Z)-. | Complicates control strategies, as resistance to one pyrethroid can confer resistance to others, limiting insecticide choices. | bohrium.comnih.gov |

Strategies for Mitigating and Managing Metofluthrin, trans-(Z)- Resistance

The development and implementation of robust resistance management strategies are crucial for preserving the long-term efficacy of Metofluthrin, trans-(Z)- as a vector control tool. These strategies can be broadly categorized as preemptive, aiming to delay the onset of resistance, and responsive, designed to manage resistance once it has emerged. google.com

A key strategy is the use of Metofluthrin, trans-(Z)- within an integrated vector management (IVM) framework that does not rely on a single intervention. The use of volatile spatial repellents like Metofluthrin, trans-(Z)- is itself considered a tactic that can delay the development of resistance compared to conventional lethal insecticides. nih.govresearchgate.net This is because they can reduce human-vector contact through behavioral effects at sub-lethal concentrations, exerting a different kind of selection pressure. nih.gov

Another important approach involves the formulation and delivery of the active ingredient. Developing new devices, such as impregnated plastic strips or emanators, allows for controlled release of Metofluthrin, trans-(Z)-. researchgate.net The long-term effectiveness of these tools can be managed by modifying their design, adjusting the concentration of the active ingredient, or altering the density of their deployment in a given area. researchgate.net This allows for adaptable and situation-specific use that can help mitigate resistance pressure.

Systematic monitoring and surveillance of resistance are foundational to any management plan. The World Health Organization (WHO) has established guidelines and discriminating concentrations for monitoring resistance to Metofluthrin, trans-(Z)- in Aedes populations. who.int Regular monitoring allows public health programs to detect resistance early and make informed decisions about which insecticides to use and when. nih.govwho.int

Furthermore, the rotation or combination of insecticides with different modes of action is a classic resistance management strategy. google.com While Metofluthrin, trans-(Z)- belongs to the pyrethroid class, which targets the voltage-gated sodium channel, its use in conjunction with non-pyrethroid insecticides in a planned cycle can help to reduce the selection pressure for pyrethroid-specific resistance mechanisms. Further research into the specific behavioral responses of resistant mosquitoes is essential for refining and improving these vector control and resistance management strategies. nih.govresearchgate.net

Table 2: Strategies for Managing Metofluthrin, trans-(Z)- Resistance

| Strategy | Description | Objective | References |

|---|---|---|---|

| Integrated Vector Management (IVM) | Utilizing Metofluthrin, trans-(Z)- as part of a broader control program that includes multiple tools (e.g., source reduction, biological control). | To reduce over-reliance on a single chemical class and delay resistance development. | nih.govresearchgate.net |

| Innovative Formulations and Delivery | Development and deployment of controlled-release products like impregnated strips, nettings, and passive emanators. | To optimize efficacy, manage dosage, and prolong the active lifespan of the insecticide, thereby managing selection pressure. | nih.govresearchgate.net |

| Resistance Monitoring | Regularly testing field populations of mosquitoes for susceptibility to Metofluthrin, trans-(Z)- using standardized bioassays (e.g., WHO guidelines). | To enable early detection of resistance and inform timely adjustments to control strategies. | nih.govwho.int |

| Insecticide Rotation/Combination | Systematically alternating the use of Metofluthrin, trans-(Z)- with insecticides from different chemical classes that have different modes of action. | To prevent or slow the selection of resistant individuals in a population. | google.com |

| Further Behavioral Research | Conducting studies to better understand the specific behavioral responses (e.g., contact irritancy, spatial repellency) of resistant mosquito strains. | To refine control tactics and develop new strategies that can overcome or exploit behavioral resistance mechanisms. | researchgate.net |

Environmental Fate and Ecotoxicological Impact on Non Target Organisms

Environmental Degradation Pathways of Metofluthrin (B10177), trans-(Z)-

Metofluthrin, trans-(Z)-, is subject to several degradation processes in the environment, including photolysis and aerobic biotransformation in soil and water.

When exposed to light, metofluthrin undergoes photodegradation. In aqueous solutions at a pH of 4 and a temperature of 25°C, the half-life of metofluthrin ranges from 1.1 to 3.4 days when exposed to light with wavelengths greater than 290 nm. The primary degradation pathways involve the cleavage of the ester linkage, subsequent oxidation, and eventual mineralization to carbon dioxide. Photo-induced isomerization can also occur through the homolytic cleavage of the C1–C3 bond within the cyclopropyl (B3062369) ring. On soil surfaces, photodegradation is also a significant pathway, involving photo-induced cleavage of the ester linkage or photo-oxidation of the double bond in the prop-1-enyl moiety. researchgate.net

In aerobic soil environments, metofluthrin is rapidly degraded by microbial action. researchgate.netresearchgate.net The primary pathway for this biotransformation is the cleavage of the ester bond, which results in the formation of the corresponding acid and alcohol metabolites. researchgate.netresearchgate.net This process occurs without epimerization or geometrical isomerization. researchgate.netresearchgate.net The half-life of metofluthrin in aerobic soil is short, estimated to be between 2.3 and 3.5 days. researchgate.net Further degradation involves the rapid oxidation of the prop-1-enyl group of the acid moiety or the benzyl (B1604629) carbon, ultimately leading to mineralization into carbon dioxide and the formation of bound residues. researchgate.net

In aquatic systems, while specific aquatic metabolism studies were not mandated for its registered uses, it is known that pyrethroids, in general, partition rapidly from water to sediment. regulations.govnih.gov In the sediment, they undergo microbial degradation, primarily through the hydrolytic cleavage of the ester linkage. nih.gov

Metofluthrin demonstrates stability against abiotic hydrolysis under acidic and neutral conditions (pH 4 and 7) at 25°C for at least 30 days. regulations.gov However, under alkaline conditions (pH 9), it undergoes degradation with a half-life of 33 days. regulations.gov This base-catalyzed degradation proceeds via the cleavage of the ester bond, forming the major transformation products 2,2-dimethyl-3-((Z)-prop-1-en-1-yl)cyclopropane-1-carboxylic acid (MMCA) and (2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl)methanol (MFOA). regulations.gov

Aqueous photolysis leads to the formation of the major degradate Diol-1264 through oxidation of the prop-1-enyl moiety, as well as the ester cleavage products MMCA and MFOA. regulations.gov

Aerobic Biotransformation in Soil and Aquatic Systems

Metabolite Formation and Environmental Persistence

The degradation of metofluthrin leads to the formation of several metabolites. In soil, the primary metabolites are the result of ester cleavage. researchgate.netresearchgate.net In studies on cabbage leaves, metofluthrin was observed to degrade primarily through ozonolysis of the propenyl side chain, producing a secondary ozonide that further decomposes into corresponding aldehyde and carboxylic acid derivatives. acs.org Within the leaf tissues, the 1R-trans-Z isomer was mainly metabolized to its dihydrodiol derivative. acs.org

Given the rapid degradation of metofluthrin in both soil and through photolysis, its persistence in the environment is considered to be low. researchgate.netregulations.gov The half-lives in soil are less than 3.5 days, and in aqueous photolysis, around 6 days. regulations.gov This suggests that metofluthrin is unlikely to persist in the environment. researchgate.net

Ecological Impact on Non-Target Arthropods and Aquatic Organisms

Like other synthetic pyrethroids, metofluthrin is highly to very highly toxic to aquatic organisms and insects. epa.govepa.gov However, due to its use pattern, which involves vaporization into the air, significant direct exposure to aquatic environments is considered unlikely. publications.gc.ca

Eight major metabolites of metofluthrin, formed through oxidation and ester cleavage, have been studied for their acute aquatic toxicity. researchgate.net The research examined their effects on green algae (Pseudokirchneriella subcapitata), fathead minnow (Pimephales promelas), and Daphnia magna. researchgate.net While metabolites are generally less toxic than the parent compound, some can still present a risk to aquatic life. researchgate.net

The potential impact of metofluthrin on beneficial insects, such as honey bees, is a key consideration. While metofluthrin is toxic to insects, the risk depends on the exposure route and concentration. epa.govepa.gov A study investigating the effect of airborne metofluthrin from a heated spatial repellent on honey bee foraging found no significant difference in foraging frequency, waggle dance propensity, or persistence in bees exposed to metofluthrin compared to a control group. nih.gov The small particle size of the emissions from the device, which remain airborne with minimal settling, may contribute to this lack of observed effect. nih.gov The U.S. Environmental Protection Agency (EPA) has noted that while the insecticidal properties of metofluthrin imply a risk to non-target insects, its use pattern may limit this risk. epa.govepa.gov

Acute and Sublethal Effects on Aquatic Invertebrates and Fish

Metofluthrin, trans-(Z)-, like other synthetic pyrethroids, demonstrates significant toxicity to aquatic organisms, a characteristic attributed to its neurotoxic mode of action. epa.govsci-hub.se Laboratory studies are essential for estimating these effects, with freshwater fish such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), and fathead minnow (Pimephales promelas), along with aquatic invertebrates like Daphnia magna, serving as key surrogate species. epa.gov

While metofluthrin itself is highly toxic to these organisms, its metabolites, formed through processes like ester cleavage and oxidation, generally exhibit substantially lower acute aquatic toxicity. researchgate.net Research indicates that these metabolites can be over one hundred times less toxic to sensitive species like fish and daphnids. researchgate.net Nevertheless, a small percentage of metabolites may retain similar or even higher toxicity than the parent compound. researchgate.net

Sublethal effects, which occur at concentrations lower than those causing mortality, are a significant concern. science.gov For pyrethroids in general, these can manifest as behavioral changes, altered swimming patterns, reduced feeding, and increased vulnerability to predation. science.govscience.gov In the case of the volatile pyrethroid transfluthrin (B58387), sublethal exposure has been shown to reduce the skip-oviposition behavior in Aedes mosquitoes and lead to a major reduction in the number of viable eggs. researchgate.net Such sublethal impacts on reproduction and behavior in non-target aquatic species could have cascading effects on population dynamics and ecosystem health. leg.mn

It is important to note that the high lipophilicity and low water solubility of pyrethroids like metofluthrin cause them to adsorb strongly to particulate matter in water. researchgate.net This adsorption can reduce their bioavailability to aquatic organisms in natural field conditions, potentially making the real-world aquatic impact less severe than what might be predicted from laboratory tests conducted in clear water. researchgate.net

Table 1: Acute Toxicity of Metofluthrin, trans-(Z)- Metabolites to Aquatic Organisms

| Organism | Endpoint | Toxicity Value (mg/L) |

|---|---|---|

| Fish | 96-hr LC50 | 0.44 to >120 |

| Daphnid | 48-hr EC50 | 6.3 to >120 |

| Algae | 96-hr EyC50 | 2.6 to >110 |

Source: researchgate.net

Potential for Bioaccumulation in Environmental Biota

The potential for a chemical to bioaccumulate in organisms is often initially assessed using its octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater tendency for the substance to partition into fatty tissues, indicating a potential for bioaccumulation. Metofluthrin, trans-(Z)- has estimated log Kow values ranging from 4.97 to 5.04, which would typically suggest a likelihood of bioconcentration or bioaccumulation. publications.gc.ca

However, experimental data from a bioaccumulation study with carp (B13450389) provided a more direct assessment. publications.gc.ca In this study, metofluthrin did not bioaccumulate to a significant extent, with reported bioconcentration factors (BCF) of 110–120. publications.gc.ca This suggests that despite its lipophilicity, metofluthrin may be readily metabolized and excreted by fish, preventing significant accumulation in their tissues. publications.gc.ca The rapid metabolism of pyrethroids is a known factor that can limit their bioaccumulation potential in vertebrates.

Hormetic Responses in Non-Target Species

Hormesis is a biphasic dose-response phenomenon where a substance that is harmful at high doses can have a stimulatory or beneficial effect at low doses. leg.mn While the concept of hormesis has been observed in response to some insecticides, where low-dose exposure can stimulate reproduction in certain insect species, specific research on hormetic responses to Metofluthrin, trans-(Z)- in non-target species is not extensively documented in the provided search results. leg.mn It is a phenomenon that has been hypothesized to result from physiological trade-offs in response to stress. leg.mn The potential for hormetic effects adds a layer of complexity to risk assessment, as it suggests that very low environmental concentrations may not always be benign and could, in some cases, lead to unexpected ecological outcomes. leg.mn

Volatilization and Atmospheric Dispersion of Metofluthrin, trans-(Z)- in Environmental Systems

Metofluthrin, trans-(Z)- is designed for use in products that actively release it into the atmosphere as a vapor to repel insects. epa.govregulations.gov This intended use pattern is a direct consequence of its high volatility. epa.gov The compound's vapor pressure of 1.96 × 10-3 Pa at 25°C and its Henry's Law constant indicate a tendency to volatilize from moist soil and water surfaces. publications.gc.ca

Once airborne, the dispersion of Metofluthrin, trans-(Z)- is governed by atmospheric conditions. wikipedia.org Atmospheric dispersion modeling is a tool used to simulate how pollutants like metofluthrin travel through the air. wikipedia.orgmdpi.com Key factors influencing this dispersion include wind speed and direction, atmospheric stability, and the height of the planetary boundary layer. wikipedia.orgkeysolutionsinc.com Greater atmospheric turbulence leads to better dispersion. keysolutionsinc.com

The active ingredient is expected to dissipate rapidly in the atmosphere due to a combination of degradation and dilution. regulations.gov The atmospheric half-life of metofluthrin is relatively short, estimated to be between 1.7 and 1.9 hours. regulations.gov This rapid degradation, along with the dilution effect of being released into a large volume of air, means that significant deposition into the surrounding environment is considered unlikely. publications.gc.caregulations.gov The area of effect for metofluthrin-releasing devices is also relatively limited. regulations.gov

Various atmospheric dispersion models, such as Gaussian plume models (e.g., AERMOD, ISC3) and others like CALPUFF, can be used to predict the downwind concentrations of airborne substances. mdpi.comepa.govenvirolink.govt.nz These models incorporate data on emission rates, meteorological conditions, and topography to estimate exposure levels. mdpi.com For metofluthrin, due to its use pattern and rapid atmospheric dissipation, the potential for significant exposure and risk to non-target organisms via this pathway is considered low. regulations.gov

Analytical Methodologies for Research and Environmental Monitoring

Extraction and Sample Preparation Techniques for Metofluthrin (B10177), trans-(Z)- from Diverse Matrices

The initial and crucial step in the analysis of Metofluthrin, trans-(Z)- from complex samples like soil, water, or biological tissues involves its extraction and purification from interfering substances. The choice of technique is dictated by the sample matrix and the concentration of the analyte.

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): A conventional method where the compound is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. ekb.egnih.gov This technique is effective but can be solvent and time-intensive. cdc.gov

Solid-Phase Extraction (SPE): This has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. ekb.egnih.gov In SPE, the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. ekb.eg For pyrethroids in water and sediment, SPE has been used effectively, with stacked graphitized carbon and alumina (B75360) SPE cartridges being employed for cleanup of sediment extracts. usgs.gov

Microwave-Assisted Extraction (MAE): This technique is particularly useful for solid samples like sediment and soil. usgs.gov It uses microwave energy to heat the solvent and sample, accelerating the extraction process. usgs.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide residue analysis in food, involves an extraction and cleanup step in a single process. ekb.eglcms.cz It is known for its simplicity and high-throughput capabilities. lcms.cz

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the final analysis. ekb.egusgs.gov Techniques like gel-permeation chromatography (GPC) can be used for further purification of extracts from complex matrices like sediment. usgs.gov

For the analysis of metabolites in urine, enzymatic hydrolysis is often performed to cleave conjugated metabolites before extraction. nih.gov The selection of the appropriate extraction and cleanup protocol is vital for achieving the low detection limits required for environmental and biological monitoring. cdc.govusgs.gov

Chromatographic and Spectrometric Detection and Quantification of Metofluthrin, trans-(Z)-

Following extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify Metofluthrin, trans-(Z)-. The combination of chromatography for separation and spectrometry for detection provides the high selectivity and sensitivity needed for trace-level analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like Metofluthrin, trans-(Z)-. thermofisher.com In GC, the sample is vaporized and separated into its components in a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. thermofisher.com

GC/MS can be operated in different modes:

Full Scan Mode: Provides a complete mass spectrum, which is useful for identifying unknown compounds. thermofisher.com

Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to detect only specific ions characteristic of the target analyte. This mode offers higher sensitivity and is ideal for quantifying known compounds at trace levels. thermofisher.com

For enhanced selectivity and to overcome matrix interferences, tandem mass spectrometry (GC/MS/MS) can be employed. usgs.govmdpi.com This technique involves two stages of mass analysis, significantly improving the signal-to-noise ratio and lowering detection limits. usgs.govmdpi.com GC/MS and GC/MS/MS methods have been successfully developed and validated for the analysis of pyrethroids, including Metofluthrin, in various matrices such as water, sediment, and air. usgs.govnih.gov For instance, a thermal desorption-GC/MS method was developed for detecting airborne transfluthrin (B58387), a related pyrethroid, achieving a very low limit of detection. nih.govresearchgate.net

High-Throughput Screening Systems (HITSS) for Efficacy Assessment in Research

High-Throughput Screening Systems (HITSS) are automated platforms designed to rapidly assess the biological activity of a large number of compounds. mdpi.comnih.gov In the context of Metofluthrin, trans-(Z)-, HITSS are primarily used in research to evaluate its efficacy as an insecticide. mdpi.comnih.govresearchgate.net

These systems typically consist of interconnected chambers where insects, such as mosquitoes, are exposed to the test compound. mdpi.com The system allows for the evaluation of various endpoints, including:

Toxicity (TOX): To determine lethal concentrations. mdpi.comnih.gov

Contact Irritancy Assay (CIA): To assess the repellent effect upon direct contact.

Spatial Repellency Assay (SRA): To measure the ability of the compound to repel insects in a given space. mdpi.comnih.gov

HITSS have been instrumental in optimizing the concentrations of Metofluthrin for use in spatial repellent products and for comparing its efficacy against both susceptible and resistant insect strains. mdpi.comnih.gov The data generated from HITSS are crucial for developing effective vector control strategies. researchgate.netnih.gov

Analysis of Metofluthrin, trans-(Z)- Metabolites in Environmental and Biological (non-human) Matrices

When Metofluthrin, trans-(Z)- is released into the environment or absorbed by organisms, it undergoes metabolic transformation, leading to the formation of various metabolites. researchgate.netnih.gov The analysis of these metabolites is important for understanding the compound's environmental fate and its biological effects. researchgate.net

The major metabolic pathways for Metofluthrin include ester cleavage and oxidation. researchgate.netnih.gov In rats, numerous metabolites have been identified in excreta, with the metabolic profile differing between the Z- and E-isomers. nih.gov The Z-isomer tends to form metabolites that retain the ester linkage, while the E-isomer is more prone to hydrolysis of the ester bond. nih.gov

Analytical methods for metabolites often involve GC/MS after a derivatization step to increase their volatility and improve their chromatographic properties. nih.gov For example, a method for analyzing urinary metabolites of fluorine-containing pyrethroids, including Metofluthrin, involves derivatization to their tert-butyldimethylsilyl or trimethylsilyl (B98337) derivatives before GC/MS analysis. nih.gov This method has been shown to be linear, accurate, and precise for quantifying metabolites in rat urine. nih.gov

The study of metabolites is also crucial for assessing the environmental impact, as some metabolites may exhibit toxicity to non-target organisms. researchgate.net Research has indicated that while many metabolites are less toxic than the parent compound, some can have similar or even greater toxicity. researchgate.net

Development and Validation of Robust Analytical Protocols for Academic and Environmental Research Applications

The development and validation of robust analytical protocols are fundamental to ensuring the quality and reliability of data generated in academic and environmental research. A validated method provides confidence that the analytical procedure is suitable for its intended purpose.

The validation process typically involves evaluating several key parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples. usgs.govpublications.gc.ca

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). usgs.govnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the method. usgs.govnih.govoup.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govoup.com

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

For Metofluthrin, trans-(Z)-, analytical methods for various matrices have been developed and validated, demonstrating acceptable recoveries (typically 70-120%), low detection limits (in the ng/L or µg/kg range), and good precision. usgs.govpublications.gc.ca These validated protocols are essential for monitoring environmental contamination, conducting toxicological studies, and assessing the efficacy of Metofluthrin-based products. usgs.govscience.gov

Formulation Science and Delivery Systems Academic Perspectives

Research into Vapor-Active Formulation Technologies for Metofluthrin (B10177), trans-(Z)-

Research has focused extensively on leveraging the high volatility of Metofluthrin, trans-(Z)-, a compound noted for its significant vapor action at room temperature. researchgate.net Its vapor pressure is substantially greater than that of older pyrethroids, enabling its use in passive, non-heated delivery systems. bioone.org The development of these technologies is a response to the limitations of traditional methods, such as coils or electric mats, which require heat to vaporize the active ingredient. bioone.orgdtic.mil

Initial research highlighted the superior potency of the metofluthrin analog in mosquito coil formulations, where it was found to be approximately 40 times more potent than d-allethrin (B1317032) against Culex quinquefasciatus. researchgate.net However, the primary innovation has been in ambient temperature vapor formulations. These include:

Fan-Powered Vaporizers: Early research explored fan-assisted devices that enhance the dispersal of metofluthrin vapor from a treated substrate, demonstrating high efficacy in non-heating formulations. jst.go.jp

Passive Paper Emanators: Studies have evaluated metofluthrin-impregnated paper substrates, or "emanators," which release the active ingredient passively. bioone.org Research on paper strip emanators with large surface areas was conducted to achieve a higher evolution rate for outdoor protection. bioone.org

Impregnated Mesh Emanators: More recent developments include emanators made from polymer mesh impregnated with metofluthrin. plos.orgplos.org These are designed for passive, long-term release indoors and outdoors. plos.orgplos.org

The focus of this research is to create products that are safer and easier to use, particularly for outdoor activities and in indoor settings where electricity may be unavailable or undesirable. jst.go.jp

Controlled Release Mechanisms for Sustainable Metofluthrin, trans-(Z)- Efficacy in Research Models

The long-term efficacy of metofluthrin delivery systems is critically dependent on controlled release mechanisms. Because the compound is designed to self-diffuse at ambient temperatures, the substrate in which it is impregnated becomes a key component for regulating its release rate. researchgate.net Research in this area investigates how different materials can function as slow-release formats to provide lasting protection. researchgate.net

A key mechanism is diffusion-based release from a polymer or cellulosic matrix. The rate of release is governed by the physicochemical interactions between metofluthrin and the substrate material. A study comparing various substrates found that the release of metofluthrin over 120 hours followed the order: nylon > cellulose (B213188) ~ poly-(ethylene) terephthalate (B1205515) > poly-(propylene). researchgate.net This indicates that the choice of material significantly dictates the sustainability of the emanator's effect. researchgate.net

Further research into passive emanators has shown that a 10% w/w metofluthrin formulation can remain effective for a three-week cycle. researchgate.net The longevity of these devices is a direct result of the controlled release of the volatile compound from its carrier matrix. plos.org For example, studies on emanators used continuously outdoors determined that they lost their primary effect after 2.5 weeks. plos.org These findings are crucial for establishing replacement schedules in practical applications and for designing new formulations with extended operational lifespans.

| Substrate Material | Relative Release Rate (after 120 hours) |

| Nylon | Highest |

| Cellulose | Medium |

| Poly-(ethylene) terephthalate (PET) | Medium |

| Poly-(propylene) | Lowest |

Table based on data from a comparative study on metofluthrin release from various impregnated substrates. researchgate.net

Material Science Applications in Metofluthrin, trans-(Z)- Emanator Development for Study Purposes

The development of effective emanators for Metofluthrin, trans-(Z)- is a direct application of material science. The selection of a carrier material is a balance between achieving a desired release rate and ensuring the physical durability and stability of the device. researchgate.net Various materials have been investigated for their suitability in creating these passive delivery systems.

Cellulosic Materials: Paper and other cellulose-based substrates have been used in early and ongoing research. bioone.orgresearchgate.net Paper fan emanators and simple paper strips have been evaluated for their ability to release metofluthrin effectively. bioone.org Thin films made from cellulosic polymers are used in research models to study release kinetics. researchgate.net

Polymers: Polymeric materials are widely used due to their versatility and durability. A study that modeled release from a thin film used a cellulosic polymer matrix. researchgate.net Another field trial evaluated emanators consisting of a methacrylate (B99206) polymer net impregnated with 10% w/w metofluthrin. plos.org Research has also been conducted using polyethylene (B3416737) mesh for emanators. plos.org A comparative study quantified the release from substrates including nylon, poly-(ethylene) terephthalate (PET), and poly-(propylene), demonstrating the diverse range of polymers being explored. researchgate.net An engineered resin formulation has also been noted as more durable and effective at volatilizing the active ingredient compared to paper carriers. researchgate.net

The physical form of the material is as important as its chemical composition. Emanators are often designed as nets, meshes, or strips to maximize the surface area available for passive volatilization, thereby enhancing dispersal. bioone.orgplos.org

| Emanator Material | Formulation Example | Study Context |

| Paper | Impregnated paper strips and fans. bioone.org | Outdoor protection and bite inhibition studies. bioone.org |

| Cellulosic Polymer | Thin film matrix. researchgate.net | Modeling of release kinetics. researchgate.net |

| Methacrylate Polymer | Impregnated net (10% w/w). plos.org | Randomized field trial for indoor efficacy. plos.org |

| Polyethylene | Impregnated mesh (10% a.i.). plos.org | Indoor and outdoor efficacy and longevity studies. plos.org |

| Nylon, PET, Polypropylene | Impregnated substrates. researchgate.net | Comparative study of release rates. researchgate.net |

This table summarizes materials used in the development of Metofluthrin emanators as reported in various research studies.